NMDA Receptor Antagonist Potency: PPDC vs. Milnacipran (Conformational Restriction Strategy)
The derivative PPDC, synthesized from 1-phenylcyclopropanecarboxamide, demonstrates a 30-fold increase in NMDA-receptor antagonist potency compared to the parent compound Milnacipran. This differential is achieved through a novel conformational restriction strategy based on the core 1-phenylcyclopropanecarboxamide structure [1].
| Evidence Dimension | Potency as an NMDA-receptor antagonist |
|---|---|
| Target Compound Data | PPDC (derivative of 1-Phenylcyclopropanecarboxamide) is 30-fold stronger than milnacipran [1] |
| Comparator Or Baseline | Milnacipran |
| Quantified Difference | 30-fold increase in potency |
| Conditions | Xenopus oocytes system and cultured mouse neurons under voltage-clamp conditions [1] |
Why This Matters
This quantified potency increase validates the strategic use of the 1-phenylcyclopropanecarboxamide scaffold to design more effective NMDA antagonists, directly impacting lead optimization in neuroscience research.
- [1] CiNii Research. (2024). Review-Current Parspoctivo-(1S,2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC),a New Class of NMDA-Roceptor Antagonist:Molecular Design by a Novel Conformational Restriction Strategy. View Source
